Hexamethylene bisacetamide
Overview
Description
Hexamethylene bisacetamide (HMBA) is a polar compound with antineoplastic activity . It is a tumor cell-differentiating agent that induces complete differentiation of 754A murine erythroleukemia cells .
Synthesis Analysis
HMBA was first synthesized and characterized as an erythroid differentiator for murine erythroleukemic cells . It has been analyzed in biological fluids and tissues by RP-HPLC .Molecular Structure Analysis
The molecular formula of HMBA is C10H20N2O2 and its molecular weight is 200.28 g/mol . The IUPAC name is N-(6-acetamidohexyl)acetamide .Chemical Reactions Analysis
HMBA has been analyzed in biological fluids and tissues by RP-HPLC . The samples of plasmas, urine, and tissues from cancer mice and rabbits were first used with methanol for pretreatment to remove protein impurity, then analyzed by RP-HPLC .Physical And Chemical Properties Analysis
HMBA is a hybrid polar-planar compound . More detailed physical and chemical properties can be found in the safety data sheet .Scientific Research Applications
HEXIM1 and the p53 Pathway
HMBA-inducible protein 1 (HEXIM1) plays a significant role in the regulation of transcription and has been implicated in cancer development. It is known as the inhibitor of positive transcription elongation factor b (P-TEFb) and interacts with several proteins involved in cancers. Notably, HEXIM1 interacts with key regulators of the p53 pathway, including nucleophosmin (NPM) and human double minute-2 protein (HDM2), suggesting its involvement in tumorigenesis, particularly in acute myeloid leukemia (AML). The interaction between HEXIM1 and p53/NPM/HDM2 highlights the functional importance of HEXIM1 in regulating the p53 pathway and its potential implications for cancer therapy (Lew et al., 2013).
Anticancer Potential
HMBA has been evaluated as an anticancer agent, with studies primarily focusing on hexamethylmelamine. This compound has shown clinical antitumor activity in phase I studies across a variety of tumor types, suggesting its potential utility in cancer treatment. However, its role in cancer therapy remains to be fully defined, with more research needed to ascertain its effectiveness relative to other treatments and its contribution to combination therapies (Foster et al., 1986).
Urinary Antiseptic Application
Historically, hexamethylenamin, a related compound, was extensively used in treating infections of the genito-urinary tract due to its chemical and bactericidal properties. This underscores the historical significance and the broad spectrum of applications of HMBA and its derivatives in medicine beyond their potential anticancer properties (Levy & Strauss, 1914).
Bronchodilator Efficacy
HMBA derivatives have also been investigated for their therapeutic efficacy in respiratory conditions. Hexoprenaline, a β2-adrenoreceptor agonist derived from HMBA, has been shown to be an effective bronchodilator with a low incidence of side-effects, highlighting its potential in treating obstructive airways diseases, including asthma, bronchitis, and emphysema (Pinder et al., 1977).
Environmental and Toxicological Concerns
The widespread use of HMBA and its derivatives has raised concerns regarding environmental contamination and human health impacts. Studies on bisphenol A (BPA), a compound with similarities to HMBA in terms of industrial application, highlight the need for monitoring and managing the environmental and health impacts of such chemicals. The research underscores the importance of developing safer alternatives and implementing regulations to mitigate risks associated with their use (Huang et al., 2012).
properties
IUPAC Name |
N-(6-acetamidohexyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQSTAOJRULKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041044 | |
Record name | N,N'-Hexamethylenebisacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |
Record name | HMBA | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Hexamethylene bisacetamide | |
CAS RN |
3073-59-4 | |
Record name | Hexamethylene bisacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylene bisacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | hmba | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Hexamethylenebisacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMETHYLENE BISACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexamethylene bisacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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